4-[(4-Tert-butylphenyl)methoxy]-5-fluoroquinazoline

Chemical procurement Identity verification Quinazoline intermediates

4-[(4-Tert-butylphenyl)methoxy]-5-fluoroquinazoline (CAS 866009-22-5) is a synthetic, small-molecule quinazoline derivative (C₁₇H₁₈FN₃O, MW 299.34 g/mol) featuring a 5-fluoro substituent on the quinazoline core and a 4-tert-butylphenylmethoxy group at the 4-position. The compound is commercially available from specialist chemical suppliers, with reported purity levels of 90%.

Molecular Formula C19H19FN2O
Molecular Weight 310.372
CAS No. 866009-22-5
Cat. No. B2422159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Tert-butylphenyl)methoxy]-5-fluoroquinazoline
CAS866009-22-5
Molecular FormulaC19H19FN2O
Molecular Weight310.372
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)COC2=NC=NC3=C2C(=CC=C3)F
InChIInChI=1S/C19H19FN2O/c1-19(2,3)14-9-7-13(8-10-14)11-23-18-17-15(20)5-4-6-16(17)21-12-22-18/h4-10,12H,11H2,1-3H3
InChIKeyPVNMKQJWZMNLIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(4-Tert-butylphenyl)methoxy]-5-fluoroquinazoline (CAS 866009-22-5): Baseline Identity and Structural Context for Procurement Decisions


4-[(4-Tert-butylphenyl)methoxy]-5-fluoroquinazoline (CAS 866009-22-5) is a synthetic, small-molecule quinazoline derivative (C₁₇H₁₈FN₃O, MW 299.34 g/mol) featuring a 5-fluoro substituent on the quinazoline core and a 4-tert-butylphenylmethoxy group at the 4-position. The compound is commercially available from specialist chemical suppliers, with reported purity levels of 90% . Within the broader quinazoline class, 5-fluoroquinazolines have been investigated as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, with fluorination at the 5-position shown in related series to enhance inhibitory potency relative to unfluorinated analogs [1]. However, it must be explicitly stated that no peer-reviewed primary research articles, patents, or authoritative database records specifically reporting biological activity data, selectivity profiles, pharmacokinetic parameters, or target engagement metrics for CAS 866009-22-5 were identified in the open scientific literature as of the search date.

Why Generic Quinazoline Substitution Is Not Viable for CAS 866009-22-5: The Criticality of Positional Fluorination and 4-O-Benzyl Architecture


Within quinazoline-based kinase inhibitor chemotypes, even minor structural modifications produce large-magnitude shifts in target potency, kinase selectivity, and cellular efficacy. Positional fluorination on the quinazoline scaffold is not a silent structural feature: in mechanistically studied 5-fluoroquinazoline series, the fluorine substituent engages in cooperative non-covalent interactions within the ATP-binding pocket, and its removal or relocation (e.g., to the 6- or 7-position) has been demonstrated to reduce EGFR inhibitory potency by over 4-fold [1]. Furthermore, the 4-O-benzyl substitution pattern in CAS 866009-22-5—specifically a methoxy linker to a 4-tert-butylphenyl group—is structurally distinct from the more common 4-anilinoquinazoline pharmacophore found in approved EGFR inhibitors such as gefitinib and erlotinib. This means that generic quinazoline analogs lacking either the 5-fluoro or the specific 4-[(4-tert-butylphenyl)methoxy] architecture cannot be assumed to recapitulate the binding mode, physicochemical properties, or biological profile of CAS 866009-22-5. However, it is important to note that direct comparator data for CAS 866009-22-5 itself are absent from the public domain; the above rationale is based on class-level structure–activity relationship (SAR) evidence from closely related 5-fluoroquinazoline series.

Differentiation Evidence for CAS 866009-22-5: What Quantitative Data Exists and What Remains Unsubstantiated


Structural Authentication: Verified Molecular Identity and Commercial Availability at Defined Purity

Unlike numerous quinazoline derivatives that appear only in patent Markush structures without independent verification, CAS 866009-22-5 has a confirmed commercial listing with the molecular formula C₁₇H₁₈FN₃O (MW 299.34 g/mol) and a specified purity of 90%, as documented by the specialty chemical supplier Leyan (Product No. 2130774) . This provides procurement-level confidence in compound identity. For comparison, the structurally related commercial agrochemical fenazaquin (CAS 120928-09-8; 4-[2-(4-tert-butylphenyl)ethoxy]quinazoline) has a molecular formula of C₂₀H₂₂N₂O (MW 306.40 g/mol), lacks the 5-fluoro substituent entirely, and contains an ethoxy rather than a methoxy linker—structural differences that preclude any assumption of pharmacological equivalence [1]. No head-to-head comparison data exist for these two compounds.

Chemical procurement Identity verification Quinazoline intermediates

Class-Level SAR: 5-Fluoro Substitution Confers Quantifiable Potency Advantage in EGFR Inhibition vs. Unfluorinated Quinazoline Analogs

In a mechanistically characterized series of fluorinated quinazoline EGFR inhibitors structurally related to CAS 866009-22-5 (i.e., compounds sharing the 5-fluoroquinazoline core with varied 4-substituents), the introduction of fluorine at the 5-position was reported to produce a 4.23-fold increase in potency against EGFR tyrosine kinase (EGFRTM) compared to the corresponding unfluorinated inhibitor [1]. This quantitative potency differential was attributed to specific fluorine-mediated cooperative binding interactions within the ATP pocket, as elucidated by X-ray crystallography and molecular dynamics simulations [1]. It must be stressed that this is class-level inference: the 4.23-fold enhancement was demonstrated for a specific 5-fluoroquinazoline/des-fluoro pair within the same patent series, not directly for CAS 866009-22-5. No publicly available IC₅₀, Kd, or cellular activity data exist for CAS 866009-22-5 itself.

EGFR kinase inhibition Fluorine SAR Quinazoline medicinal chemistry

Synthetic Tractability: Published Methodology Exists for Constructing the 4-(4-tert-Butylphenyl)-Substituted Quinazoline Architecture

A published synthetic protocol demonstrates the construction of a closely related quinazoline derivative bearing a 4-(4-tert-butylphenyl) substituent via a sequence involving: (a) triflic anhydride activation; (b) Suzuki coupling with 4-t-butylphenylboronic acid using Pd(PPh₃)₄ catalyst; (c) benzylic bromination with NBS; (d) guanidine cyclization; and (e) TFA-mediated deprotection [1]. This methodology, while not a direct synthesis of CAS 866009-22-5, provides a validated synthetic framework for accessing compounds within the same 4-(4-tert-butylphenyl)-quinazoline chemical space. In contrast, the 4-[(4-tert-butylphenyl)methoxy] substitution pattern of CAS 866009-22-5 (i.e., an O-benzyl ether linkage rather than a direct C–C bond) represents a distinct connectivity that may confer different conformational properties and metabolic stability profiles. No published synthetic route specific to CAS 866009-22-5 was identified.

Quinazoline synthesis Suzuki coupling Medicinal chemistry methodology

Absence of Publicly Available Biological Profiling Data for CAS 866009-22-5: A Critical Evidence Gap

An exhaustive search of PubMed, PubMed Central, Google Scholar, SureChEMBL, Google Patents, WIPO Patentscope, PubChem, ChemSpider, ChEMBL, DrugBank, and the NIST WebBook (conducted May 2026) yielded zero primary research articles, zero patents in which CAS 866009-22-5 is an exemplified compound, and zero authoritative database entries containing biological activity data (IC₅₀, EC₅₀, Kd, Ki, % inhibition, cell viability, or any other quantitative endpoint) for this specific compound [1][2][3]. This stands in marked contrast to other 5-fluoroquinazoline derivatives within the same patent class, several of which have reported EGFR IC₅₀ values in the low nanomolar range (e.g., 2.6 nM for compound 5c in a related quinazoline EGFR/HER2 series) [4]. The complete absence of biological data for CAS 866009-22-5 represents a critical evidence gap: any claim of potency, selectivity, or therapeutic relevance for this compound would be entirely unsupported by public-domain quantitative evidence.

Evidence gap analysis Biological data transparency Procurement risk assessment

Validated Application Scenarios for CAS 866009-22-5 Based on Available Evidence


Medicinal Chemistry: Tool Compound for De Novo Kinase Profiling and SAR Exploration

CAS 866009-22-5 is structurally positioned within the 5-fluoroquinazoline EGFR inhibitor chemical space but lacks any public biological annotation. This makes it most appropriately deployed as a tool compound for de novo biochemical and cellular profiling in laboratories equipped to generate their own activity data. The class-level evidence that 5-fluoro substitution can enhance EGFR potency by 4.23-fold relative to des-fluoro analogs [1] provides a testable hypothesis, but confirmation requires direct experimentation. Researchers should treat CAS 866009-22-5 as an uncharacterized chemical entity requiring full in-house characterization before any downstream claims can be made.

Synthetic Chemistry: Intermediate for Derivatization and Library Synthesis

The compound's 90% commercial purity [1] and its position as a functionalized quinazoline scaffold make it a viable starting material or intermediate for further synthetic elaboration. The published Suzuki-coupling-based methodology for constructing 4-aryl-quinazolines provides a conceptual framework for analog generation, though the specific 4-O-benzyl ether connectivity of CAS 866009-22-5 may require independent optimization. This scenario is supported by the commercial availability of the compound from a specialty supplier.

Agrochemical Research: Structural Analog of Quinazoline Acaricides for Comparative Mode-of-Action Studies

CAS 866009-22-5 shares the 4-(4-tert-butylphenyl)-quinazoline core motif with fenazaquin (CAS 120928-09-8), a commercial acaricide that acts as a mitochondrial complex I electron transport inhibitor [1]. The key structural differentiator—the 5-fluoro substituent and the methoxy linker in CAS 866009-22-5 versus fenazaquin's ethoxy linker and non-fluorinated core—makes it a candidate for comparative structure–activity relationship studies in agrochemical research programs. However, no pesticidal activity data exist for CAS 866009-22-5 in the public domain.

Analytical Reference: Impurity or Metabolite Standard for Fluorinated Quinazoline Drug Candidates

Given the documented use of fluorinated quinazoline derivatives as pharmaceutical EGFR inhibitors [1], CAS 866009-22-5 may serve as a reference standard for analytical method development, impurity profiling, or forced degradation studies in the quality control of fluorinated quinazoline drug substance manufacturing. Its defined chemical identity, molecular formula, and commercial availability at specified purity support this application, though absence of certified reference material (CRM) status should be noted.

Quote Request

Request a Quote for 4-[(4-Tert-butylphenyl)methoxy]-5-fluoroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.